molecular formula C16H13FO4 B6408381 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261893-08-6

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6408381
CAS RN: 1261893-08-6
M. Wt: 288.27 g/mol
InChI Key: ADKVWLZRBOFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid (2FM5MBA) is a synthetic organic compound with a molecular weight of 236.21 g/mol. It is a white crystalline solid with a melting point of 156-158 °C. 2FM5MBA is a fluorinated derivative of the commonly used benzene carboxylic acid, 5-methylbenzoic acid. It has a wide range of applications in scientific research and lab experiments.

Scientific Research Applications

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research and lab experiments. It has been used in the synthesis of various compounds, such as 2-fluoro-5-methoxycarbonylphenyl-5-methylbenzoic acid esters, which are used as intermediates in the synthesis of pharmaceuticals. 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is also used in the synthesis of aryl-substituted indoles, which are used in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluoroalkyl esters, which are used as surfactants and lubricants.

Mechanism of Action

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is a synthetic compound, and its mechanism of action is not well understood. However, it is known to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been linked to the anti-inflammatory and analgesic effects of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have anti-tumorigenic effects in cell culture studies. In addition, it has been shown to have anti-microbial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is a useful compound for lab experiments due to its wide range of applications. It is relatively easy to synthesize and has a high purity level (95%). However, it is important to note that 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is a synthetic compound and its effects on humans are not well understood. Therefore, it should be used with caution in human studies.

Future Directions

The potential applications of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% are still being explored. Future research should focus on further elucidating its mechanism of action and its effects on humans. In addition, further research should be conducted to explore its potential applications in drug development, as well as its potential as an anti-tumorigenic agent. Finally, further research should be conducted to explore its potential as an anti-microbial agent and its potential applications in agriculture.

Synthesis Methods

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% can be synthesized through a two-step synthesis process. In the first step, 5-methylbenzoic acid is reacted with a fluorinating agent, such as N-fluoro-2-chloroethanol, to produce 2-fluoro-5-methoxycarbonylphenyl-5-methylbenzoic acid. In the second step, the acid is treated with a base, such as sodium hydroxide, to form the desired 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%.

properties

IUPAC Name

2-(2-fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-3-5-11(13(7-9)15(18)19)12-8-10(16(20)21-2)4-6-14(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKVWLZRBOFYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691456
Record name 2'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-08-6
Record name 2'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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